Lipophilicity (LogP) Differentiation from 1-Methyl and 1-Ethyl-5-methyl Analogs
The 1-ethyl-3-methyl substitution pattern produces a calculated LogP (XLogP) of 0.1, which is measurably lower than the 1-methyl-1H-pyrazole-5-carboxamide analog (LogP 0.21930) and the 1-ethyl-5-methyl-1H-pyrazole-3-carboxamide regioisomer (LogP 0.31), indicating reduced lipophilicity despite the additional ethyl carbon . This lower LogP value, combined with a topological polar surface area (TPSA) of 60.9 Ų, positions the compound closer to the optimal CNS MPO score range for brain-penetrant candidates compared to its more lipophilic counterparts [1].
| Evidence Dimension | Calculated LogP (XLogP) and TPSA |
|---|---|
| Target Compound Data | XLogP 0.1; TPSA 60.9 Ų; H-bond donors 1; H-bond acceptors 2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carboxamide: XLogP 0.21930; 1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide: LogP 0.31 |
| Quantified Difference | Target XLogP is 0.11930 lower than 1-methyl analog; 0.21 lower than 1-ethyl-5-methyl regioisomer |
| Conditions | Computational prediction (XLogP3 algorithm); TPSA calculation based on 2D molecular topology |
Why This Matters
Lower LogP with moderate TPSA suggests improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic pyrazole carboxamides, which is critical for hit-to-lead prioritization in CNS and systemic drug discovery programs.
- [1] HZBP. Physicochemical parameters for 1-Methyl-1H-pyrazole-5-carboxamide (CAS 98711-43-4): LogP 0.21930, TPSA 60.91. View Source
